molecular formula C5H4Cl2N2 B1355017 2,3-Dichloro-5-methylpyrazine CAS No. 32493-78-0

2,3-Dichloro-5-methylpyrazine

Cat. No.: B1355017
CAS No.: 32493-78-0
M. Wt: 163 g/mol
InChI Key: IMCQXCPTQKOHCY-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Heterocycles in Scientific Research

Pyrazines are a class of six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. Current time information in Bangalore, IN.nih.gov This structural motif is not merely a chemical curiosity; it is a recurring feature in a multitude of biologically active compounds and functional materials. mdpi.comlookchem.com The unique electronic properties conferred by the two nitrogen atoms make the pyrazine ring a versatile scaffold in drug discovery and materials science. mdpi.com

In the realm of medicinal chemistry, pyrazine-containing molecules have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govorganic-chemistry.org In fact, several essential medicines, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anti-cancer drug bortezomib, feature a pyrazine core, underscoring the significance of this heterocycle in human health. mdpi.com The pyrazine scaffold is also prevalent in natural products, many of which serve as inspiration for the development of new therapeutic agents. Current time information in Bangalore, IN.mdpi.com Beyond pharmaceuticals, pyrazine derivatives are integral to the flavor and fragrance industry and are being explored for applications in organic electronics. nist.govthegoodscentscompany.com

Significance of Dihalo-substituted Pyrazines in Organic Synthesis

Within the broader family of pyrazines, dihalo-substituted derivatives represent a particularly important class of building blocks for organic synthesis. The two halogen atoms on the pyrazine ring act as versatile synthetic handles, allowing for the regioselective introduction of various functional groups through a range of chemical transformations.

The presence of two halogen atoms, particularly chlorine or bromine, renders the pyrazine ring susceptible to a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Kumada-Corriu, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org For instance, the double Suzuki-Miyaura coupling of 2,5-dibromopyrazine (B1339098) has been used as a key step in the total synthesis of the bisindole alkaloid Alocasin A. mdpi.com This ability to sequentially or simultaneously replace the halogen atoms with different substituents allows for the construction of complex and diverse molecular architectures from a relatively simple starting material. This strategic functionalization is crucial for creating libraries of compounds for drug screening and for the synthesis of precisely tailored materials.

Rationale for Focused Research on 2,3-Dichloro-5-methylpyrazine

The focused research on this compound stems from its potential as a highly valuable intermediate in the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical industries. lookchem.com Its specific substitution pattern—two chlorine atoms at adjacent positions and a methyl group—offers a unique combination of reactivity and structural features.

The two chlorine atoms provide reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities to build more complex molecules. The methyl group, while seemingly simple, can influence the electronic properties and steric environment of the pyrazine ring, potentially directing the regioselectivity of subsequent reactions and providing a point for further chemical modification.

The explicit listing of this compound as a pharmaceutical intermediate suggests its role in the synthetic pathways of new or existing active pharmaceutical ingredients. lookchem.com Researchers are likely investigating this compound to develop more efficient synthetic routes to target molecules or to create novel analogues with improved biological activity, selectivity, or pharmacokinetic properties. Its structure serves as a key building block, offering a reliable and adaptable platform for the construction of diverse and potentially bioactive compounds.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol
CAS Number 32493-78-0
Appearance See specifications
Purity ≥99%
Moisture Content ≤0.5%
Impurity ≤0.3%
Storage Store in a cool & dry place

Table compiled from sources. lookchem.commdpi.comresearchgate.netrsc.orgwikipedia.orgsigmaaldrich.com

Computational Descriptors for this compound

DescriptorValue
IUPAC Name This compound
InChI InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3
InChIKey IMCQXCPTQKOHCY-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)Cl)Cl
Topological Polar Surface Area 25.8 Ų
XLogP3 2.1

Table compiled from sources. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCQXCPTQKOHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511623
Record name 2,3-Dichloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-78-0
Record name 2,3-Dichloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro 5 Methylpyrazine

Established Synthetic Routes to 2,3-Dichloro-5-methylpyrazine

The synthesis of this compound typically involves the chlorination of a suitable pyrazine (B50134) precursor. The electron-deficient nature of the pyrazine ring necessitates specific reagents to replace existing functional groups with chlorine atoms.

While direct synthesis documentation is sparse, established chemical principles point towards the use of hydroxyl or amino-substituted pyrazines as primary precursors. A common and effective method for introducing chlorine atoms onto such heterocyclic rings is the use of a strong chlorinating agent like phosphoryl chloride (POCl₃). For instance, the synthesis of the related compound 2-chloro-5,6-diethyl-3-methylpyrazine involves the reaction of the corresponding N-oxide with POCl₃ nih.gov. A plausible pathway for the target compound would therefore involve the conversion of a precursor like 2-hydroxy-5-methylpyrazine (B48312) or 2-amino-5-methylpyrazine to the dichlorinated product.

The reaction generally requires elevated temperatures to drive the substitution. The precursor is heated with an excess of the chlorinating agent, which often serves as both the reagent and the solvent.

Table 1: Plausible Precursors and Reagents for Synthesis

Precursor Compound Reagent Probable Conditions
2-Hydroxy-5-methylpyrazine Phosphoryl Chloride (POCl₃) Heat/Reflux

Optimizing the synthesis of chlorinated pyrazines is crucial for achieving high yield and purity while minimizing the formation of byproducts. General optimization strategies for such chlorination reactions can be applied. Key parameters that require careful control include reaction temperature, duration, and the stoichiometry of the reagents.

For similar syntheses, such as the preparation of 3,5-dihalo-2(1H)-pyrazinones, researchers have focused on modifying reaction temperatures and employing lower boiling point solvents to enhance control and simplify purification nih.govrsc.org. Applying these principles, the synthesis of this compound could be optimized by:

Temperature Control: Gradually heating the reaction mixture to the target temperature can prevent runaway reactions and the formation of polymeric tars.

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for quenching the reaction upon completion, preventing the degradation of the desired product.

Reagent Stoichiometry: Adjusting the molar ratio of the chlorinating agent to the pyrazine precursor can influence the degree of chlorination, helping to avoid under- or over-chlorinated impurities.

Catalysis: In some cases, the addition of a catalytic amount of a substance like dimethylformamide (DMF) can accelerate the halogenation step nih.gov.

Derivatization Strategies for this compound

The two chlorine atoms on the this compound ring are activated towards displacement by nucleophiles, making it an excellent substrate for creating a variety of substituted pyrazine derivatives.

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the derivatization of this compound. The electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the intermediate Meisenheimer complex formed during the reaction, thus facilitating the substitution of the chloro groups. Research on related dichloropyrazines shows they readily undergo monosubstitution, and further substitution can often be achieved under different conditions or with catalysis researchgate.net.

The chlorine atoms can be displaced by various nitrogen-based nucleophiles to form aminopyrazine derivatives. These reactions are fundamental in the synthesis of biologically active molecules. The reaction can proceed with primary or secondary amines, and often a base is used to neutralize the HCl generated.

One documented example involves the reaction of 2,3-dichloro-5-methyl-pyrazine with an amino alcohol derivative, specifically 2-phenyl-3-isopropyl-5-hydroxymethyl-oxazolidine, in the presence of a strong base like sodium hydride prepchem.com. This results in the substitution of one of the chlorine atoms to form a new C-N bond. Studies on the amination of the isomeric 2,6-dichloropyrazine (B21018) have shown that palladium-catalyzed methods can be effective for introducing a second amino group, suggesting that sequential and controlled amination of this compound is feasible mdpi.com.

Table 2: Example of Amination Reaction

Reactant Nucleophile Base Product

Hydroxylation, or the introduction of a hydroxyl group, can be achieved through the reaction of this compound with a hydroxide (B78521) source. This typically requires forcing conditions due to the lower nucleophilicity of the hydroxide ion compared to other nucleophiles. For example, the related 2-chloro-5,6-diethyl-3-methylpyrazine is converted to its corresponding hydroxypyrazine by heating with solid sodium hydroxide at high temperatures (180°C) nih.gov.

A more common and milder approach to introduce an oxygen substituent is through reaction with an alkoxide, leading to the formation of an ether linkage. This is exemplified by the reaction of 2,3-dichloro-5-methyl-pyrazine with the alkoxide generated from 2-phenyl-3-isopropyl-5-hydroxymethyl-oxazolidine, which results in a hydroxy-propoxy substituted pyrazine prepchem.com. Microbial hydroxylation has also been reported as a method for introducing hydroxyl groups onto pyrazine rings, although this has been demonstrated on substrates like 5-methylpyrazine-2-carboxylate nih.gov.

Table 3: Examples of Hydroxylation and Related Reactions

Reaction Type Nucleophile/Reagent Conditions Product Type Reference
Direct Hydroxylation Sodium Hydroxide (NaOH) High Temperature (e.g., 180°C) Hydroxypyrazine Analogous to nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to pyrazine systems to create a variety of substituted derivatives. researchgate.netrsc.org These reactions typically involve the in-situ generation of an active Pd(0) catalyst which undergoes oxidative addition with a halide, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the catalyst. rsc.orgmdpi.com For dichlorinated heteroarenes like this compound, the reactivity of the two chlorine atoms can be selectively controlled, offering a pathway to symmetrically or asymmetrically substituted pyrazines. researchgate.netnih.gov

Heck Cross-Coupling with Olefins

The Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes. nrochemistry.comorganic-chemistry.org This reaction has been effectively used with 2,3-dichloropyrazine (B116531) as a substrate, providing a route to 2,3-dialkenylpyrazines. researchgate.net The reaction's outcome is highly dependent on the conditions, particularly temperature. researchgate.net

Research by Langer and colleagues in 2010 demonstrated that the Heck cross-coupling of 2,3-dichloropyrazine with various olefins can yield different products. researchgate.net At a reaction temperature of 120°C, the expected 2,3-dialkenylpyrazines are formed. However, increasing the temperature can lead to subsequent reduction of the newly formed double bonds and even the pyrazine ring itself, resulting in 2-alkenyl-3-alkyl- and 2,3-dialkylpyrazines. researchgate.net The reaction mechanism involves oxidative addition of the chloro-pyrazine to the Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the coupled product. mdpi.comnrochemistry.com

Table 1: Heck Cross-Coupling of 2,3-Dichloropyrazine with Various Olefins.
Olefin PartnerCatalyst SystemConditionsProduct TypeSource
Ethyl acrylatePd(OAc)₂, dicyclohexyl(2,4,6-triisopropylbiphen-2-yl)phosphine90°C2,3-Disubstituted pyrazine researchgate.net
Various AlkenesPalladium Catalyst120°C2,3-Dialkenylpyrazines researchgate.net
Various AlkenesPalladium Catalyst130°C - 150°C2-Alkenyl-3-alkyl- or 2,3-Dialkylpyrazines (due to reduction) researchgate.net
Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid) with an organic halide or triflate. fishersci.eslibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. fishersci.es The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step requires activation of the boronic acid with a base. organic-chemistry.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not widely detailed in the provided context, the reaction is broadly applicable to dihalogenated N-heteroarenes. nih.gov Research on similar substrates, like 2,4-dichloropyridines, shows that selectivity for one halogen position over another can be controlled by the choice of ligand. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the coupling to the less conventionally reactive C4 position. nih.gov It is common to use catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands like SPhos or XPhos for coupling with nitrogen-rich heterocycles. nih.gov Given this precedent, Suzuki coupling represents a highly viable method for the selective functionalization of this compound. researchgate.netresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
Palladium SourceLigandBaseSolventSource
Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane/H₂O nih.gov
Tetrakis(triphenylphosphine)palladium(0)-Na₂CO₃Ethanol mdpi.com
Pd/IPr complexIPr (N-Heterocyclic Carbene)Not specifiedNot specified nih.gov
Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira reaction have also been developed. organic-chemistry.org

The Sonogashira reaction is applicable to the synthesis of substituted pyrazines. researchgate.net For instance, it has been used to prepare precursors for aza-phthalocyanines from pyrazine-2,3-dicarbonitrile (B77751) derivatives. researchgate.net The reaction allows for the introduction of alkyne functionalities onto the pyrazine ring, which can be further transformed. uni-greifswald.de Highly regioselective Sonogashira couplings have been achieved on polyiodinated benzenes, suggesting that selective coupling at one of the chlorine sites on this compound is feasible, likely at the less sterically hindered position. rsc.org

Table 3: Common Catalytic Systems for Sonogashira Coupling.
CatalystCo-catalystBaseTypical SubstrateSource
Palladium(0) complex (e.g., Pd(PPh₃)₄Cl₂)Copper(I) salt (e.g., CuI)Amine (e.g., triethylamine)Aryl/Vinyl Halide libretexts.org
(PhCN)₂Cl₂/P(t-Bu)₃None (Copper-free)Cesium carbonateAryl Halide libretexts.org
Nickel CatalystNone (Copper-free)Not specifiedAryl Iodide/Bromide nih.gov

Oxidation and Reduction Transformations

The pyrazine ring and its substituents can undergo both oxidation and reduction. As mentioned, reduction of olefinic bonds and the pyrazine ring can occur as a side reaction during high-temperature Heck couplings. researchgate.net Catalytic hydrogenation of halopyrazines is also a known method for dehalogenation, which is a form of reduction. thieme-connect.de

Oxidation reactions on methylpyrazines are important for synthesizing pyrazine carboxylic acids. For example, 5-methylpyrazine-2-carboxylic acid is a key intermediate for pharmaceuticals and can be synthesized from 2,5-dimethylpyrazine. google.comgoogle.com The synthesis often involves a multi-step process starting with selective N-oxidation of one nitrogen atom in the pyrazine ring using an oxidant like hydrogen peroxide with a sodium tungstate (B81510) catalyst. google.com This is followed by rearrangement and subsequent oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. google.comgoogle.com This established chemistry on a similar scaffold suggests that the methyl group of this compound could be selectively oxidized to a carboxylic acid group, providing a handle for further derivatization.

Halogen Exchange Reactions

Halogen exchange provides a method for modifying the reactivity of the pyrazine core. It is possible to convert a 2,3-dichloro compound into other di-halogenated analogs through halogen exchange reactions. doi.org This transformation allows for the introduction of bromine or iodine atoms, which can exhibit different reactivity in subsequent cross-coupling reactions. For instance, aryl iodides are generally more reactive than aryl chlorides in palladium-catalyzed couplings. nrochemistry.comfishersci.es This strategy can be synthetically useful for tuning the conditions required for selective, sequential functionalization of the pyrazine ring.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of modifying this compound, several cross-coupling methodologies can be adapted to be more sustainable.

A key development is the use of water as a reaction solvent. fishersci.es One-pot palladium-catalyzed coupling and cyclization reactions have been successfully performed in water for the synthesis of various pyrazine derivatives. researchgate.net The Suzuki-Miyaura reaction is also often amenable to being run in aqueous media, which reduces the reliance on volatile organic solvents. fishersci.es Similarly, phosphine-free Heck reactions have been developed in water using a Pd(L-proline)₂ complex, minimizing cost and environmental impact. organic-chemistry.org

The choice of reagents is also critical. The use of hydrogen peroxide as an oxidant, often catalyzed by solid acids like tungstic acid, is a greener alternative to stoichiometric heavy metal oxidants like potassium permanganate. google.com Furthermore, optimizing reactions to proceed with very low catalyst loadings, as seen in some modern Sonogashira and Suzuki protocols, enhances the economic and environmental profile of the synthesis. libretexts.orglibretexts.org The development of highly active and recoverable catalysts, such as those immobilized on silica, also contributes to greener synthetic routes. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 5 Methylpyrazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,3-Dichloro-5-methylpyrazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

While specific experimental spectra for this compound are not widely available in public literature, its structure allows for the prediction of expected NMR signals based on established principles and data from similar pyrazine (B50134) derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, two distinct signals are anticipated. The methyl group (-CH₃) protons are chemically equivalent and would produce a single peak, a singlet, due to the absence of adjacent protons for coupling. The single proton on the pyrazine ring (H-6) would also appear as a singlet. The expected chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.6 Singlet
H-6 ~8.3 Singlet

Predicted values are based on typical shifts for methylpyrazines and halogenated aromatic systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in its unique chemical environment. The carbons directly bonded to the electronegative chlorine (C-2, C-3) and nitrogen atoms would be deshielded and appear at a lower field (higher ppm).

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ ~21
C-6 ~145
C-5 ~151
C-2 ~148
C-3 ~150

Predicted values are based on known data for substituted pyrazines. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity that may not be clear from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be very simple, showing no cross-peaks, as there are no protons coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. hmdb.ca An HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon and another cross-peak linking the H-6 proton to the C-6 carbon. hmdb.ca This provides unambiguous assignment of these specific C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. nist.gov This is particularly useful for piecing together the molecular skeleton. For this molecule, key HMBC correlations would be expected between:

The methyl protons and carbons C-5 and C-6.

The H-6 proton and carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. nih.gov For a small, planar molecule like this compound, NOESY is less critical for intramolecular structure proof but could be used to study intermolecular interactions or the conformation of derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2850 - 3000
C=N and C=C (ring) Stretching 1400 - 1600
C-Cl Stretching 600 - 800

These are approximate ranges. The spectrum for a related compound, 2-methoxy-3-methylpyrazine, shows characteristic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on the fragmentation patterns of the molecule.

For this compound, the molecular formula is C₅H₄Cl₂N₂. The nominal molecular weight is 163 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, a distinctive signature for a molecule containing two chlorine atoms. Fragmentation would likely proceed through the loss of a chlorine atom (M-35/37), a methyl group (M-15), or hydrogen cyanide (M-27), which are common fragmentation pathways for chlorinated nitrogen-containing heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. The calculated exact mass for the molecular ion of this compound ([C₅H₄³⁵Cl₂N₂]⁺) is 161.9751535 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique indispensable for the separation, identification, and quantification of individual chemical compounds within a complex mixture. etamu.edu The methodology first employs a gas chromatograph (GC) to separate volatile and thermally stable compounds based on their physical and chemical properties, such as boiling point and polarity. etamu.edu Subsequently, the mass spectrometer (MS) detects, ionizes, and fragments the eluted compounds, generating a unique mass spectrum that serves as a molecular "fingerprint." etamu.edu

In the context of pyrazine analysis, GC-MS is frequently utilized to characterize volatile profiles in food and flavor chemistry and to monitor the progress of chemical reactions. google.comresearchgate.net For a compound such as this compound, the GC component separates it from other reactants, solvents, or byproducts in a given sample. Its retention time—the time it takes to travel through the chromatographic column—is a characteristic property under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation, the eluted this compound enters the mass spectrometer's ion source, which typically utilizes electron ionization (EI). High-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). etamu.edu The molecular weight of this compound is 163.00 g/mol . nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks reflecting the presence of two chlorine atoms.

The energy from electron ionization is often sufficient to cause fragmentation of the molecular ion into smaller, stable, charged ions. etamu.edu This fragmentation pattern is reproducible and highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include the loss of a methyl radical (•CH₃), a chlorine atom (•Cl), or hydrogen cyanide (HCN) from the pyrazine ring. Analysis of related compounds, such as 2,3-diethyl-5-methylpyrazine (B150936), has utilized selected ion monitoring (SIM) of characteristic m/z values for sensitive and specific detection.

Table 1: Postulated GC-MS Fragmentation Data for this compound

Fragment IonFormulam/z (Mass/Charge Ratio)Notes
[M]⁺• [C₅H₄³⁵Cl₂N₂]⁺•162Molecular ion with two ³⁵Cl isotopes. The isotopic pattern (M, M+2, M+4) is characteristic of a dichloro-compound.
[M-CH₃]⁺ [C₄H¹³⁵Cl₂N₂]⁺147Loss of a methyl group.
[M-Cl]⁺ [C₅H₄³⁵ClN₂]⁺127Loss of a chlorine atom.
[M-HCN]⁺• [C₄H₃³⁵Cl₂N]⁺•135Loss of hydrogen cyanide from the pyrazine ring.
[Pyrazine core]⁺ [C₄H₃N₂]⁺79Fragment corresponding to the pyrazine core after loss of substituents.

Note: The m/z values are calculated using the most abundant isotope (³⁵Cl). The actual spectrum will show additional peaks corresponding to the ³⁷Cl isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance, providing insights into its electronic structure. shu.ac.uk When a molecule absorbs light in this region, electrons are promoted from a lower-energy ground state to a higher-energy excited state. msu.edu For organic molecules like this compound, the absorption of UV radiation corresponds to the excitation of valence electrons in bonding (π) and non-bonding (n) orbitals. shu.ac.uk

The structure of this compound contains a pyrazine ring, which is an aromatic heterocycle. This ring system is the primary chromophore, the part of the molecule responsible for absorbing light. The two nitrogen atoms in the ring possess lone pairs of electrons in non-bonding orbitals (n-orbitals). The molecule also features a conjugated π-electron system. The chlorine atoms and the methyl group act as auxochromes, which are substituents that can modify the absorption characteristics (wavelength and intensity) of the chromophore.

Two principal types of electronic transitions are expected for this compound:

π → π* transitions: An electron from a π bonding orbital is excited to a π* anti-bonding orbital. These transitions are typically high in energy and result in strong absorption bands. uzh.ch

n → π* transitions: An electron from a non-bonding orbital (on a nitrogen atom) is promoted to a π* anti-bonding orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The solvent environment can significantly influence the absorption spectrum. An increase in solvent polarity typically causes a hypsochromic (blue) shift in n → π* transitions, moving the absorption to shorter wavelengths. shu.ac.uk This is due to the stabilization of the non-bonding orbitals by the polar solvent. Conversely, π → π* transitions often experience a slight bathochromic (red) shift to longer wavelengths. shu.ac.uk Studies on various pyrazine derivatives confirm that their absorption profiles are sensitive to both substitution and solvent. For example, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine exhibits absorption maxima (λmax) at 379 and 395 nm in cyclohexane, corresponding to its extended π-system. rsc.org The interaction of simple methylpyrazines with proteins has also been shown to alter their UV-Vis spectra, indicating environmental sensitivity. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RangeRelative Intensity
π → π π (bonding) → π (anti-bonding)~250-300 nmHigh (ε > 1,000)
n → π n (non-bonding) → π (anti-bonding)~300-350 nmLow (ε < 100)

Note: ε (molar absorptivity) is a measure of how strongly a chemical species absorbs light at a given wavelength.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing. frontiersin.org

While a specific crystal structure determination for this compound is not found in the surveyed literature, extensive crystallographic studies have been performed on closely related pyrazine derivatives. iucr.orgresearchgate.netrsc.org These studies serve as excellent models for understanding the likely solid-state conformation and packing of the target molecule. For instance, the crystal structure of (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide has been unambiguously confirmed through single-crystal X-ray diffraction. researchgate.netwho.int

The crystallographic data for (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide (3d) provides a concrete example of the type of structural information obtained. who.int

Table 3: Representative Crystallographic Data for a 5-Methylpyrazine Derivative

Parameter(E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide (3d) who.int
Chemical Formula C₁₃H₁₁ClN₄O
Crystal System Triclinic
Space Group P-1
a (Å) 6.845(2)
b (Å) 9.070(2)
c (Å) 11.201(3)
α (°) 71.551(9)
β (°) 84.771(10)
γ (°) 71.491(10)
Volume (ų) 627.0(3)
Z (Molecules/Unit Cell) 2
Selected Bond Length (Å) C(11)-Cl(4) = 1.732(5)
N(1)-C(2) = 1.391(5)
N(2)-C(8) = 1.361(6)
Selected Bond Angle (°) N(2)-N(1)-C(7) = 114.1(4)
N(2)-C(8)-O(1) = 123.6(5)

This data illustrates the precision of X-ray crystallography and provides insight into the geometry of the 5-methylpyrazine moiety.

For this compound itself, one would expect the crystal packing to be influenced by weak C–H···N interactions involving the pyrazine nitrogen atoms and C–H···Cl interactions involving the chloro substituents. The planarity of the ring and the specific arrangement of molecules would be determined to minimize steric hindrance and maximize stabilizing intermolecular forces.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide precise information about molecular structure and energetics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A typical DFT study on 2,3-Dichloro-5-methylpyrazine would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This would yield data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can map the electron density distribution, highlighting areas of high and low electron density, which is crucial for understanding the molecule's polarity and reactive sites.

While general principles of DFT can be applied, specific optimized geometry parameters and electronic property values for this compound are not available in published literature.

Ab Initio Calculations for Energetic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are often employed to determine the energetic properties of molecules with high accuracy. For this compound, these calculations could determine its heat of formation, ionization potential, and electron affinity. Such data is invaluable for assessing the molecule's thermodynamic stability. As with DFT studies, specific ab initio energetic data for this compound is not documented in scientific papers.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy and shape of these orbitals indicate how a molecule will interact with other chemical species. For this compound, an FMO analysis would reveal the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability. Without dedicated computational studies, a specific FMO analysis and the resulting reactivity predictions for this compound cannot be provided.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations could be employed to understand its interactions with solvent molecules or its behavior in a condensed phase. This would provide insights into its solvation properties and how it might interact with biological macromolecules or material surfaces. Currently, there are no published MD simulation studies specifically investigating this compound.

Structure-Activity Relationship (SAR) Modeling through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. Computational SAR modeling uses molecular descriptors, derived from the compound's structure, to build predictive models. For this compound, if it were part of a series of compounds being tested for a specific activity, computational SAR could help identify the key structural features responsible for that activity. This would typically involve calculating a range of descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find correlations. The absence of biological activity data and focused computational studies on this compound means that no such SAR models have been reported.

Advanced Applications of 2,3 Dichloro 5 Methylpyrazine Scaffolds in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

Exploration of Pharmacological Properties and Therapeutic Potential

Enzyme Inhibition Studies

The structural framework of pyrazine (B50134) is a key component in the design of various enzyme inhibitors. Derivatives built upon this scaffold have been investigated for their potential to target critical enzymes implicated in a range of diseases. For instance, novel pyrazine-based molecules have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease by targeting the acetylcholinesterase (AChE) enzyme. doaj.org In one study, several pyrazine derivatives demonstrated potent AChE inhibition, with some compounds exhibiting significantly lower IC50 values (indicating higher potency) than the standard drug, Donepezil. doaj.org Specifically, compounds with particular substitution patterns on an associated phenyl ring showed the most promising activity, highlighting the tunability of the pyrazine scaffold. doaj.org

Furthermore, pyrazine derivatives have been developed as selective inhibitors of Class I histone deacetylases (HDACs), which are crucial regulators of cell proliferation and are often dysregulated in cancer. semanticscholar.org By replacing a central phenyl ring in existing inhibitors with a more polar pyrazine ring, researchers aimed to improve solubility and selectivity. semanticscholar.org The resulting compounds were found to be highly selective for HDAC1, 2, and 3, demonstrating the utility of the pyrazine core in designing targeted anticancer agents. semanticscholar.org The versatility of the pyrazine scaffold is also evident in its use to create inhibitors for enzymes essential for bacterial survival, such as L,D-transpeptidase, which is involved in the construction of the bacterial cell wall. jetir.org

Molecular Docking and Ligand-Target Interactions

To understand the inhibitory activity of these pyrazine derivatives at a molecular level, researchers employ computational techniques like molecular docking. These studies predict how a molecule (ligand) binds to the active site of a target protein, providing insights into the key interactions that drive its biological effect.

Molecular docking studies on pyrazine-based HDAC inhibitors have helped to rationalize their in vitro activity and establish a clear structure-activity relationship (SAR). semanticscholar.org Similarly, for pyrazine derivatives targeting Mycobacterium tuberculosis, docking studies identified crucial hydrogen bonding and π-π stacking interactions with amino acid residues in the active site of the InhA enzyme. semanticscholar.org For example, one derivative formed three hydrogen bonds with Glycine14, Threonine39, and Phenylalanine41 residues, which may account for its strong binding and potential inhibitory effect. semanticscholar.org

In the context of antibacterial agents targeting L,D-transpeptidase, docking studies revealed that synthesized pyrazine sulfonamide derivatives could bind effectively within the active pocket of the enzyme. jetir.org These computational models are invaluable for predicting the efficacy of new compounds and guiding the design of future derivatives with enhanced potency and selectivity. researchgate.net

Table 1: Molecular Docking and Interaction Data of Pyrazine Derivatives

Derivative Class Target Enzyme Key Interacting Residues Predicted Binding Affinity (Rerank Score) Reference
Pyrazine-2-carboxylic acid M. tuberculosis InhA Gly14, Thr39, Phe41 -86.4047 kcal/mol semanticscholar.org
Pyrazine-linked 2-aminobenzamide Histone Deacetylase (HDAC) Class I Zinc-binding group interactions Not specified semanticscholar.org
Pyrazine sulfonamide M. tuberculosis L,D-transpeptidase-2 Active site pocket residues Not specified jetir.org

Materials Science and Functional Applications

Beyond its biomedical potential, the pyrazine scaffold is a valuable building block in materials science due to its inherent electronic properties. The electron-withdrawing nature of the pyrazine ring makes it an excellent component for creating π-conjugated materials with applications in electronics and photonics. rsc.org

Advanced Functional Materials

Pyrazine and its derivatives are increasingly used as acceptors in donor-acceptor (D-A) type organic functional materials. mdpi.com This architecture allows for intramolecular charge transfer (ICT), a process fundamental to the function of many optoelectronic materials. The number and position of nitrogen atoms in the pyrazine ring can be used to fine-tune the material's electron-withdrawing strength and, consequently, its optical and electronic properties. mdpi.com For example, using a pyridopyrazine acceptor, which contains more nitrogen atoms than quinoxaline, results in a stronger electron-withdrawing ability and a red-shift in the material's absorption and emission spectra. mdpi.com These tailored properties are crucial for developing materials for specific applications like solar cells and transistors. rsc.org

Optoelectronic Devices, including Electroluminescence

A significant application of pyrazine-based materials is in the field of organic light-emitting diodes (OLEDs). The favorable charge transfer properties of pyrazine derivatives make them suitable for use as electron-transport or emissive materials in these devices. rsc.orgworktribe.com

Research has shown that incorporating 2,5-di(aryleneethynyl)pyrazine derivatives into OLEDs can significantly enhance their performance. worktribe.comrsc.org When a specific derivative, 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, was used as a dopant (at 20% by weight) in an emissive polymer layer, the external quantum efficiency of the OLED was markedly improved. worktribe.comrsc.org This enhancement is attributed to the superior electron-transporting properties of the pyrazine system. worktribe.comrsc.org Other studies have focused on developing new blue-emitting pyrazine derivatives, achieving bright electroluminescence with high luminance, demonstrating their potential for creating efficient and vibrant displays. cityu.edu.hk

Table 2: Performance of an OLED Doped with a Pyrazine Derivative

Device Composition Peak Emission Wavelength Maximum Luminance External Quantum Efficiency Reference
MEH-PPV (emissive polymer) Not specified Not specified Baseline worktribe.comrsc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,3-Dichloro-5-methylpyrazine
Donepezil
2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine
Quinoxaline
Pyridopyrazine

Environmental and Biological Degradation of Pyrazine Compounds General Context for 2,3 Dichloro 5 Methylpyrazine Analogs

Microbial Degradation Pathways of Pyrazines

The ability of microorganisms to use pyrazines as a sole source of carbon, nitrogen, and energy is a key aspect of their biodegradation. nih.govresearchgate.net Several bacterial genera have been identified as capable of degrading pyrazines, including Mycobacterium, Bacillus, Flavobacterium, Corynebacterium, Pseudomonas, Streptococcus, and Staphylococcus. researchgate.net

A notable example of pyrazine (B50134) degradation is the pathway of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11. This aerobic process requires molecular oxygen. nih.gov The initial step in the degradation of many pyrazine and related pyridine (B92270) compounds is hydroxylation, where a hydroxyl group is introduced into the pyrazine ring. nih.govtandfonline.com This initial oxidative step is crucial for the subsequent breakdown of the molecule.

While the complete degradation pathways for many pyrazines are still under investigation, the initial hydroxylation appears to be a common strategy employed by microorganisms to destabilize the aromatic ring and facilitate further breakdown. nih.govresearchgate.net The degradation of substituted pyrazines can be influenced by the nature and position of the substituents on the pyrazine ring. tandfonline.com

Identification of Metabolites from Pyrazine Biotransformation

The identification of intermediate metabolites is crucial for elucidating the biodegradation pathways of pyrazine compounds. In the case of the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11, a key metabolite has been identified as 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM). nih.gov The formation of this hydroxylated pyrazine is a direct result of the initial oxidative attack on the pyrazine ring.

The accumulation and subsequent disappearance of DHM in culture media indicate that it is an intermediate in the degradation pathway. nih.gov Following the formation of DHM, the pyrazine ring is cleaved, leading to the release of ammonium. nih.gov This suggests that the nitrogen atoms in the pyrazine ring are mineralized, making them available to the microorganism.

In other instances of pyrazine biotransformation, such as with pyrazinone-containing compounds, the metabolic process can involve oxidation of the pyrazinone ring, followed by rearrangement and covalent binding to proteins. acs.org In the presence of glutathione, this can lead to the formation of stable imidazole-containing metabolites. acs.org

Table 1: Identified Metabolites from the Biotransformation of a 2,3-Dichloro-5-methylpyrazine Analog

Original CompoundMicroorganismIdentified Metabolite
2,3-diethyl-5-methylpyrazineMycobacterium sp. strain DM-115,6-diethyl-2-hydroxy-3-methylpyrazine (DHM)

Enzymatic Mechanisms Involved in Pyrazine Ring Fission

The breakdown of the stable pyrazine ring is an enzymatically driven process. While the specific enzymes responsible for the ring fission of many pyrazines have not been fully characterized, the initial hydroxylation step is often catalyzed by monooxygenases or dioxygenases. nih.govnih.gov These enzymes incorporate oxygen atoms into the pyrazine ring, making it more susceptible to cleavage.

Following hydroxylation, the opening of the pyrazine ring is the next critical step. In the degradation of 2,3-diethyl-5-methylpyrazine, it is concluded that ring fission occurs directly after the formation of the hydroxylated intermediate, DHM. nih.gov The disappearance of DHM is accompanied by the release of ammonium, indicating the cleavage of the carbon-nitrogen bonds within the ring. nih.gov

While the enzymatic mechanisms for pyrazine degradation are still an active area of research, studies on pyrazine biosynthesis can offer some insights. For example, the biosynthesis of some pyrazines in Pseudomonas fluorescens involves an oxidase that acts on a dihydropyrazine (B8608421) intermediate to form the final pyrazine ring. nih.gov It is plausible that similar types of oxidative enzymes, working in reverse, could be involved in the initial steps of pyrazine ring degradation.

Future Directions and Research Gaps

Untapped Synthetic Methodologies

While the synthesis of various pyrazine (B50134) derivatives is well-established, the exploration of novel and more efficient synthetic routes to 2,3-dichloro-5-methylpyrazine and its analogs remains a fertile ground for research. Current methodologies for related compounds often involve multi-step processes. Future research could focus on the following:

Direct C-H Functionalization: Developing methods for the direct introduction of chloro and methyl groups onto the pyrazine ring would represent a significant advancement in efficiency and atom economy.

Novel Catalytic Systems: Investigating the use of new catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity in the synthesis of dichlorinated methylpyrazines.

Flow Chemistry Approaches: The application of continuous flow technology could offer better control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate scalability for the production of this compound.

Green Synthesis: Exploring the use of environmentally benign solvents and reagents would align with the growing demand for sustainable chemical processes.

Comprehensive Biological Profiling and Mechanism of Action Studies

The pyrazine scaffold is a well-known pharmacophore present in numerous biologically active compounds and approved drugs. lifechemicals.comnih.gov This suggests that this compound could exhibit interesting biological properties. A significant research gap exists in its pharmacological characterization.

Future research should include:

Broad-Spectrum Biological Screening: The compound should be systematically screened against a wide range of biological targets, including but not limited to:

Anticancer Activity: Pyrazine derivatives have shown potential as anticancer agents. nih.gov Investigations into the cytotoxicity of this compound against various cancer cell lines are warranted.

Kinase Inhibition: Many kinase inhibitors incorporate a pyrazine core. nih.gov Screening against a panel of kinases could uncover potential therapeutic applications in oncology and inflammatory diseases.

Antimicrobial and Antiviral Activity: The structural similarity to other bioactive heterocyclic compounds suggests potential efficacy against bacterial, fungal, or viral pathogens. nih.gov

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. This would involve techniques such as:

Target Identification and Validation: Identifying the specific molecular target(s) of the compound.

Enzymatic and Cellular Assays: Quantifying the compound's effect on target activity and cellular pathways.

Structural Biology: Determining the binding mode of the compound to its target protein through techniques like X-ray crystallography or cryo-electron microscopy.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound, thereby guiding experimental efforts.

Key areas for computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This information can provide insights into its chemical behavior. researchgate.net

Molecular Docking and Virtual Screening: If a biological target is identified or hypothesized, molecular docking simulations can predict the binding affinity and orientation of this compound within the target's active site. This can help in prioritizing experimental screening and in designing more potent analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of new derivatives with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between this compound and a biological target, offering deeper insights into the binding process and the stability of the complex. researchgate.net

Development of Novel Materials and Technologies

The pyrazine ring is a versatile building block for the construction of functional materials. lifechemicals.com The specific substitution pattern of this compound could be leveraged for the development of new materials with unique properties.

Potential research directions in materials science are:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. acs.org The dichloro- and methyl- substituents would influence the resulting structure and properties, such as porosity, catalytic activity, or luminescence.

Organic Electronics: Pyrazine-containing polymers have been explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.com The electronic properties of this compound could be tuned through polymerization or incorporation into larger conjugated systems.

Functional Dyes and Pigments: The chromophoric properties of the pyrazine core could be exploited to develop novel dyes or pigments with specific absorption and emission characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-5-methylpyrazine and its derivatives in laboratory settings?

  • Methodology :

  • Hydrazine-based cyclization : React substituted hydrazines with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 6–8 hours) to form pyrazine cores. Purification via crystallization from ethanol is typical .
  • Microwave-assisted synthesis : For derivatives, microwave irradiation (e.g., 100–150°C, 30–60 minutes) significantly improves reaction efficiency and yields compared to traditional heating. This method is ideal for introducing amino or benzyl groups via aminodehalogenation .
  • Key considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reactions via TLC or GC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and methyl group positions) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic Cl patterns .
  • X-ray crystallography : Resolve crystal structures to determine bond angles and intermolecular interactions (e.g., halogen bonding) .
    • Computational tools :
  • Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .
  • Molecular docking (e.g., MOE software) to predict binding affinities with biological targets .

Advanced Research Questions

Q. What microbial degradation pathways have been identified for halogenated pyrazines like this compound, and what are the key intermediates?

  • Pathway insights :

  • Mycobacterium sp. Strain DM-11 : Degrades pyrazines via oxidative pathways. The first intermediate, 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM), forms through hydroxylation, followed by ammonium release and ring cleavage .
  • Oxygen dependency : Molecular O₂ is critical for DHM degradation, suggesting monooxygenase or dioxygenase involvement .
    • Experimental design :
  • Use ¹⁴C-labeled pyrazines in biodegradation assays to track metabolite formation.
  • Employ LC-MS/MS to identify transient intermediates.

Q. How can researchers resolve contradictions in reaction yields or analytical data when synthesizing halogenated pyrazine derivatives?

  • Troubleshooting strategies :

  • Variable yields : Optimize microwave power and solvent polarity (e.g., DMF vs. ethanol) to enhance reproducibility .
  • Analytical discrepancies : Cross-validate NMR/GC-MS results with independent techniques (e.g., IR spectroscopy) and reference databases like NIST Chemistry WebBook .
    • Case study : Conflicting melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Approaches :

  • Molecular dynamics simulations : Model ligand-protein interactions over time (e.g., with GROMACS) to assess stability of binding poses .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with bioactivity, as seen in antimycobacterial pyrazine derivatives .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.